(1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-17-6-4-5-11-29(17)22-10-9-21(25-26-22)27-12-14-28(15-13-27)23(30)19-16-24-20-8-3-2-7-18(19)20/h2-3,7-10,16-17,24H,4-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNKSNWGCAZBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the pyridazine ring, and finally the introduction of the piperazine moiety. Each step requires specific reagents and conditions, such as:
Step 1: Synthesis of the indole derivative using Fischer indole synthesis.
Step 2: Formation of the pyridazine ring through cyclization reactions.
Step 3: Coupling of the indole and pyridazine intermediates using palladium-catalyzed cross-coupling reactions.
Step 4: Introduction of the piperazine moiety via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions may target the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted indole and pyridazine derivatives depending on the reagents used.
Scientific Research Applications
(1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations:
- Polar Surface Area (PSA) : The pyridazine and piperidine substituents elevate PSA (~70 Ų) relative to simpler analogs like (PSA 39.3 Ų), suggesting moderate blood-brain barrier penetration.
- Molecular Weight : The target’s higher molecular weight (~397.5 vs. 319.4–335.4 in ) may influence pharmacokinetics, necessitating optimization for drug-likeness.
Pharmacological Implications
- Indole Core : Common in serotonin receptor modulators; substitutions on the piperazine ring dictate selectivity (e.g., benzyl groups in may favor 5-HT1A binding).
- Pyridazine Moiety : Found in kinase inhibitors (e.g., JAK2/3), suggesting the target compound may target similar pathways .
- Sulfonyl and Chloro Groups () : Enhance metabolic stability but may introduce toxicity risks.
Challenges and Opportunities
- Solubility : The target’s higher LogP compared to may limit bioavailability; formulation strategies (e.g., salt formation) could mitigate this.
- Synthetic Complexity : The 2-methylpiperidine-pyridazine substituent requires multi-step synthesis, increasing production costs.
- Unmet Potential: No crystallographic data (e.g., CCP4 ) or in vivo studies are reported for the target compound, highlighting gaps in preclinical profiling.
Biological Activity
The compound (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing data from various studies, including case studies and relevant research findings.
Chemical Structure and Properties
This compound features an indole core, which is known for its diverse biological properties. The presence of the piperazine and pyridazine moieties contributes to its pharmacological potential.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of similar indole derivatives. For instance, compounds derived from indole have shown significant antiproliferative effects against various cancer cell lines:
- HeLa Cells : Compounds similar to the target compound exhibited IC50 values ranging from 0.34 μM to 0.52 μM, indicating strong antiproliferative activity .
- MCF-7 and HT-29 Cells : The compound's analogs demonstrated effective activities against these tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase .
2. Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties:
- Gram-positive Bacteria : Certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive strains .
- Gram-negative Bacteria : The activity was less pronounced against Gram-negative bacteria, but some compounds still exhibited moderate effects .
Study 1: Anticancer Evaluation
A detailed study evaluated a series of indole derivatives for their anticancer efficacy. The results indicated that the compounds induced apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization, which is crucial for cancer cell division .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Apoptosis induction |
| Compound 7d | MCF-7 | 0.34 | G2/M phase arrest |
| Compound 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several indole derivatives were tested against clinical isolates of bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 0.5 |
| Staphylococcus epidermidis | 1.0 |
| Escherichia coli | 8.0 |
The results confirmed that some derivatives were more effective than traditional antibiotics like levofloxacin, suggesting a promising avenue for new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, a reflux reaction with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol yields high-purity products . Piperazine derivatives often require alkylation/acylation steps, as demonstrated in related indole-piperazine syntheses using intermediates like 4-[4-(1H-indol-3-yl)butyl]piperazine . Optimizing solvent systems (e.g., xylene for reflux) and stoichiometric ratios of reagents (e.g., chloranil as an oxidizing agent) can significantly improve yields.
Q. What purification techniques are recommended for isolating this compound, and how can purity be validated?
- Methodological Answer : Recrystallization from methanol is effective for initial purification . For complex mixtures, column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may be necessary. Purity validation should include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on indole NH (~10–12 ppm) and piperazine/pyridazine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS guidelines and SDS protocols:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with histamine receptors?
- Methodological Answer : Use in silico docking tools (e.g., AutoDock Vina) to model interactions with histamine H1/H4 receptors. Pharmacophore mapping should focus on:
- Key Moieties : The indole ring (hydrophobic interactions) and piperazine-pyridazine scaffold (hydrogen bonding with receptor residues) .
- Validation : Compare docking scores with experimental binding affinity data from radioligand displacement assays (e.g., ³H-mepyramine for H1 receptors) .
Q. What strategies resolve contradictions in biological activity data from different synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify and quantify side products (e.g., unreacted intermediates or N-oxide derivatives) .
- Structural Comparison : Analyze batch-to-batch variations via X-ray crystallography or 2D NMR (e.g., NOESY for conformational differences) .
- Biological Replication : Repeat assays (e.g., IC₅₀ determinations) under standardized conditions to isolate batch-specific artifacts .
Q. What experimental approaches determine the crystal structure of this compound’s derivatives?
- Methodological Answer :
- Crystallization : Optimize solvent systems (e.g., methanol/water diffusion) to grow single crystals .
- Data Collection : Use synchrotron X-ray sources for high-resolution diffraction data.
- Structure Refinement : Process data with the CCP4 suite (e.g., REFMAC5 for refinement and PHENIX for validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
